molecular formula C10H7BrClN B14029363 4-Bromo-1-chloronaphthalen-2-amine

4-Bromo-1-chloronaphthalen-2-amine

Cat. No.: B14029363
M. Wt: 256.52 g/mol
InChI Key: KGBUIYLRJWJEAS-UHFFFAOYSA-N
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Description

4-Bromo-1-chloronaphthalen-2-amine is an organic compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents on the naphthalene ring

Preparation Methods

The synthesis of 4-Bromo-1-chloronaphthalen-2-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of naphthalene derivatives, followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and quality .

Chemical Reactions Analysis

4-Bromo-1-chloronaphthalen-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-1-chloronaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloronaphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-1-chloronaphthalen-2-amine can be compared with other naphthalene derivatives, such as:

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

4-bromo-1-chloronaphthalen-2-amine

InChI

InChI=1S/C10H7BrClN/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5H,13H2

InChI Key

KGBUIYLRJWJEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)N)Br

Origin of Product

United States

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